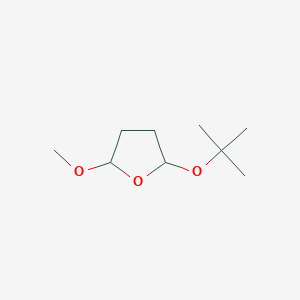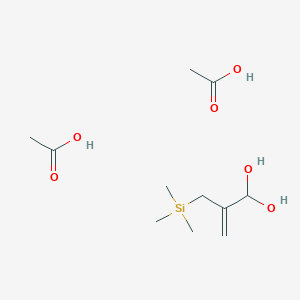
Acetic acid;2-(trimethylsilylmethyl)prop-2-ene-1,1-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-(trimethylsilylmethyl)prop-2-ene-1,1-diol: is an organic compound that features both acetic acid and trimethylsilyl groups. This compound is of interest due to its unique structural properties, which combine the characteristics of acetic acid and trimethylsilyl groups, making it useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;2-(trimethylsilylmethyl)prop-2-ene-1,1-diol typically involves the reaction of acetic acid with 2-(trimethylsilylmethyl)prop-2-ene-1,1-diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it may be converted into various oxidized products.
Reduction: Reduction reactions can also be performed on this compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Catalysts: Catalysts such as palladium on carbon or platinum may be used to facilitate certain reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, acetic acid;2-(trimethylsilylmethyl)prop-2-ene-1,1-diol is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology: The compound may be used in biological research to study its effects on biological systems
Medicine: In medicine, the compound’s properties may be explored for potential therapeutic applications. Its ability to undergo specific chemical reactions can be leveraged to develop new drugs or medical treatments.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of other chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism by which acetic acid;2-(trimethylsilylmethyl)prop-2-ene-1,1-diol exerts its effects involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, which can influence biological pathways and processes. The exact mechanism of action depends on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Acetic acid;2-(trimethylsilylmethyl)prop-2-ene-1,1-diol diacetate
- Propanoic acid,prop-2-ene-1,1-diol
Comparison: Compared to similar compounds, this compound is unique due to its specific combination of functional groups. This uniqueness allows it to participate in a broader range of chemical reactions and applications. Its structural properties also provide distinct advantages in terms of reactivity and stability.
Eigenschaften
CAS-Nummer |
94111-05-4 |
|---|---|
Molekularformel |
C11H24O6Si |
Molekulargewicht |
280.39 g/mol |
IUPAC-Name |
acetic acid;2-(trimethylsilylmethyl)prop-2-ene-1,1-diol |
InChI |
InChI=1S/C7H16O2Si.2C2H4O2/c1-6(7(8)9)5-10(2,3)4;2*1-2(3)4/h7-9H,1,5H2,2-4H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
BJSMXISFQXKYSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C[Si](C)(C)CC(=C)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14360324.png)
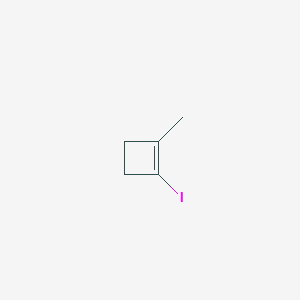
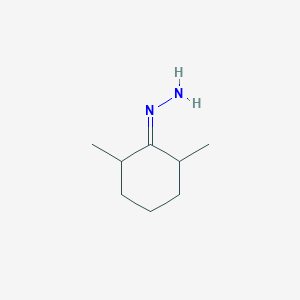
![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)
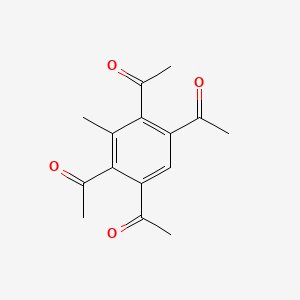
![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)
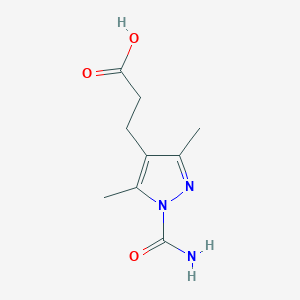
![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
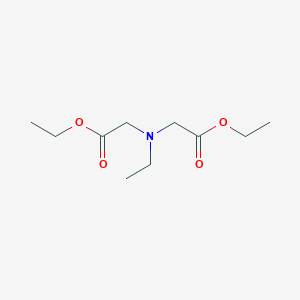
![5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14360378.png)
